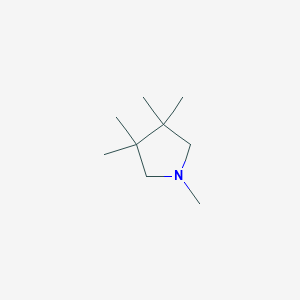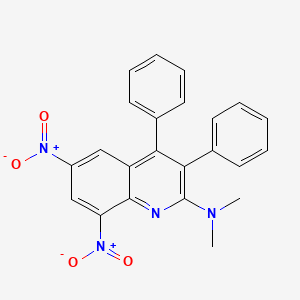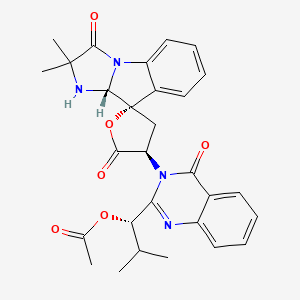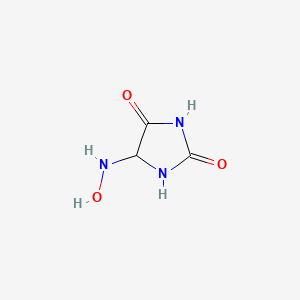
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- is a complex organic compound with a unique structure that includes a cyclobutenone ring, a dimethylamino group, a phenyl group, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a precursor containing the necessary functional groups, followed by cyclization using a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research might explore its potential as a pharmaceutical intermediate or its biological effects.
Wirkmechanismus
The mechanism by which 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific context of its use, such as in biological or chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Cyclobuten-1-one, 2-(dimethylamino)-3-phenyl-4-thioxo- include other cyclobutenone derivatives and compounds with similar functional groups, such as:
- 2-Cyclobuten-1-one,
Eigenschaften
CAS-Nummer |
61087-66-9 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-(dimethylamino)-3-phenyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C12H11NOS/c1-13(2)10-9(12(15)11(10)14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
JPAFHFCNVXTSKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=S)C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)



![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
